molecular formula C18H19BrN6 B6459466 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549066-64-8

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6459466
CAS RN: 2549066-64-8
M. Wt: 399.3 g/mol
InChI Key: OCAOJRSKTBJHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine” is a complex organic molecule. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is part of this compound . It’s often incorporated into biologically active compounds due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction . This reaction is commonly used to incorporate the piperazine ring into biologically active compounds .

Scientific Research Applications

Antibacterial Activity

The compound’s structure includes a piperazine moiety, which has been associated with antibacterial properties . Researchers have synthesized derivatives of 1,2,4-triazole with the piperazine ring, some of which demonstrated good antibacterial activity. Investigating this compound further may reveal its potential as an antimicrobial agent.

Antitumor Potential

The 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine structure could be explored for its antitumor effects. Similar compounds have been evaluated against different cell lines, including MCF-7 and CaCo-2 . Investigating its cytotoxicity and mechanism of action may uncover promising therapeutic applications.

Neurological Disorders

Piperazine-containing compounds have been investigated for their potential in treating neurological diseases such as Parkinson’s and Alzheimer’s . Given the compound’s structure, it might be worthwhile to explore its neuroprotective properties and evaluate its impact on relevant disease models.

Psychoactive Properties

Interestingly, piperazine derivatives are sometimes used illicitly as psychoactive substances . While this compound’s psychoactivity remains speculative, further research could shed light on its effects on the central nervous system.

Drug Development

The piperazine ring is prevalent in various pharmaceuticals, including antihistamines, antipsychotics, antidepressants, and antiviral drugs . Investigating this compound’s pharmacokinetics and interactions with biological targets could contribute to drug development efforts.

Chemical Synthesis

The three-step protocol used to synthesize this compound demonstrates its accessibility and good yield . Researchers interested in designing novel piperazine-based molecules may find this synthetic route valuable.

Structural Characterization

The product’s structure has been confirmed through HRMS, IR, and NMR experiments . Further studies can explore its conformational properties and interactions with other molecules.

Other Applications

Given the diverse roles of piperazine-containing compounds, additional investigations could reveal applications in areas such as antifungal, anti-inflammatory, and antidiabetic therapies .

Future Directions

The future directions for research on “4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine” could include further exploration of its biological activity and potential applications in the treatment of various diseases .

properties

IUPAC Name

4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6/c19-16-5-2-1-4-15(16)13-23-8-10-24(11-9-23)17-12-18(21-14-20-17)25-7-3-6-22-25/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAOJRSKTBJHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.